molecular formula C18H22N2O5 B5634717 2-[benzyl(4,5-dimethoxy-2-nitrobenzyl)amino]ethanol

2-[benzyl(4,5-dimethoxy-2-nitrobenzyl)amino]ethanol

Cat. No. B5634717
M. Wt: 346.4 g/mol
InChI Key: WLHLEZGUJCCYIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-[benzyl(4,5-dimethoxy-2-nitrobenzyl)amino]ethanol often involves the photochemical reaction mechanisms of 2-nitrobenzyl compounds. These mechanisms include the formation of 2-nitroso derivatives through irradiation, with the process being influenced by various solvents and reaction mediums (Gáplovský et al., 2005). Furthermore, the conversion of benzylic alcohols into aldehydes, ketones, and carboxylic acids using oxidative methods without additives showcases the versatility and eco-friendly aspects of synthesizing such compounds (Fukuda et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds related to 2-[benzyl(4,5-dimethoxy-2-nitrobenzyl)amino]ethanol has been elucidated through various techniques, including crystal structure analysis. For instance, [2-(2-nitrobenzylidene)-amino naphthalene] has been analyzed for its structure, demonstrating the planarity and intermolecular interactions crucial for its stability (Subashini et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 2-nitrobenzyl compounds, such as the photoinduced conversion to nitroso derivatives, provide insights into the reactivity and chemical properties of these molecules. The effects of substituents like 4,5-dimethoxy groups on these reactions have been studied, highlighting the impact on photoreaction mechanisms and product formation (Görner, 2005).

Physical Properties Analysis

The synthesis of bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol from 4,5-dimethoxy-2-nitrobenzyl alcohol reveals the physical properties of such compounds, including their stability under various conditions and their efficient cleavage upon irradiation, indicative of their photolabile nature (Kantevari et al., 2005).

properties

IUPAC Name

2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-24-17-10-15(16(20(22)23)11-18(17)25-2)13-19(8-9-21)12-14-6-4-3-5-7-14/h3-7,10-11,21H,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHLEZGUJCCYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN(CCO)CC2=CC=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5427885

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